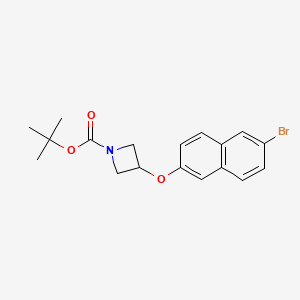

3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

Description

3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic intermediate featuring a naphthalene core substituted with a bromine atom at the 6-position, linked via an ether bond to an azetidine ring. The azetidine is further functionalized with a tert-butyl ester group, a common protecting group in organic synthesis.

Properties

IUPAC Name |

tert-butyl 3-(6-bromonaphthalen-2-yl)oxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-10-16(11-20)22-15-7-5-12-8-14(19)6-4-13(12)9-15/h4-9,16H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBCAONZBSLHTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC3=C(C=C2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common route starts with the bromination of naphthalene to introduce the bromine atom at the 6-position. This is followed by the formation of the naphthalen-2-yloxy group through a nucleophilic substitution reaction. The azetidine ring is then introduced via a cyclization reaction, and the final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of functionalized azetidine compounds.

Scientific Research Applications

3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.

Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analog: tert-Butyl 3-{[(6-bromopyridin-2-yl)oxy]methyl}piperidine-1-carboxylate

Key Differences :

- Core Heterocycle: The analog replaces the naphthalene ring with a 6-bromopyridin-2-yl group, introducing a nitrogen atom into the aromatic system.

- Linker and Ring System : The azetidine in the target compound is substituted with a piperidine (6-membered ring) in the analog, reducing ring strain and increasing conformational flexibility.

- Substituent Position : The bromine is retained but positioned on a pyridine ring, which may influence reactivity in cross-coupling reactions compared to naphthalene-based systems.

Implications :

Structural Analog: 3-(4-Bromo-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester

Key Differences :

- Aromatic System: The naphthalene is replaced with a monoaromatic 4-bromo-2-fluorophenyl group. This reduces steric bulk and lipophilicity.

Implications :

Structural Analog: (R)-3-(5-Bromo-thiophene-2-sulfonylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Key Differences :

- Heterocycle and Functional Groups : The analog features a thiophene ring with a sulfonamide group, introducing sulfur-based polarity and hydrogen-bonding capacity.

- Ring System : Pyrrolidine (5-membered) replaces azetidine, offering different conformational dynamics and basicity.

Implications :

- Thiophene’s smaller size compared to naphthalene may reduce off-target interactions in biological systems .

Physicochemical and Thermal Stability Considerations

Thermal Degradation of tert-Butyl Esters

Evidence from polymer studies (e.g., poly(methyl methacrylate) derivatives) indicates that tert-butyl esters undergo thermal decomposition via two pathways:

Oxidative degradation (dominant in rigid backbones like MA20, activation energy ~125 kJ/mol).

Direct ester cleavage (observed in flexible backbones like A20, activation energy ~116 kJ/mol), releasing isobutylene and forming carboxylic acids or cyclic anhydrides .

Relevance to Target Compound :

- The tert-butyl ester in 3-(6-Bromo-naphthalen-2-yloxy)-azetidine-1-carboxylic acid tert-butyl ester is expected to exhibit similar thermal lability, requiring storage at low temperatures and inert atmospheres.

Recommended Precautions :

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid prolonged skin contact and inhalation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.